N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
This compound is characterized by its unique structure, which includes an acetylphenyl group, an amino group, a methylphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The acetylphenyl and methylphenyl groups are introduced through subsequent substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and automated chromatography systems for purification. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or halides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The acetylphenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Uniqueness
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its triazole ring structure is particularly notable for its stability and versatility in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-3-4-6-15(11)23-17(19)16(21-22-23)18(25)20-14-9-7-13(8-10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQQMTHGQDGGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140062 | |
Record name | N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-66-6 | |
Record name | N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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